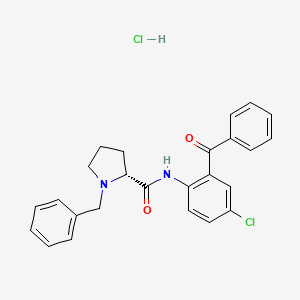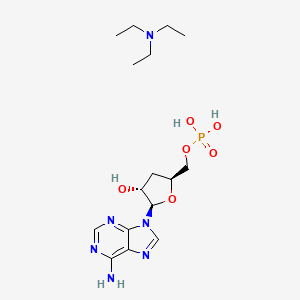![molecular formula C13H24O11 B13849501 N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)
N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2’-(phenylmethyl carbonate) Erythromycin: is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is an intermediate in the synthesis of clarithromycin, a semi-synthetic macrolide antibiotic. The molecular formula of this compound is C53H79NO17 , and it has a molecular weight of 1002.19 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2’-(phenylmethyl carbonate) Erythromycin involves several steps The starting material is erythromycin, which undergoes a series of chemical reactions to introduce the desired functional groupsThe reaction conditions typically involve the use of organic solvents such as chloroform and ethyl acetate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2’-(phenylmethyl carbonate) Erythromycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield demethylated products .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of clarithromycin, a semi-synthetic macrolide antibiotic. It is also used in the study of macrolide antibiotics and their derivatives .
Biology: In biology, this compound is used to study the mechanism of action of macrolide antibiotics and their effects on bacterial cells .
Medicine: In medicine, this compound is used in the development of new antibiotics and the study of antibiotic resistance .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of clarithromycin and other macrolide antibiotics .
Wirkmechanismus
The mechanism of action of N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2’-(phenylmethyl carbonate) Erythromycin involves binding to the bacterial ribosome and inhibiting protein synthesis. This compound targets the 50S subunit of the bacterial ribosome, preventing the translocation of peptides and ultimately leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Erythromycin: The parent compound, a macrolide antibiotic with a similar mechanism of action.
Clarithromycin: A semi-synthetic derivative of erythromycin with improved pharmacokinetic properties.
Azithromycin: Another macrolide antibiotic with a broader spectrum of activity
Uniqueness: N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2’-(phenylmethyl carbonate) Erythromycin is unique due to its specific chemical modifications, which enhance its stability and activity compared to erythromycin. These modifications also make it a valuable intermediate in the synthesis of clarithromycin .
Eigenschaften
Molekularformel |
C13H24O11 |
|---|---|
Molekulargewicht |
356.32 g/mol |
IUPAC-Name |
(2R,5R)-5-[(2S,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C13H24O11/c1-21-11-7(17)6(16)4(2-14)23-13(11)24-10-5(3-15)22-12(20)9(19)8(10)18/h4-20H,2-3H2,1H3/t4?,5?,6-,7?,8?,9?,10-,11?,12+,13-/m0/s1 |
InChI-Schlüssel |
PDUNULQKKRPSLU-YZYSXFGWSA-N |
Isomerische SMILES |
COC1[C@@H](OC([C@@H](C1O)O)CO)O[C@H]2C(O[C@H](C(C2O)O)O)CO |
Kanonische SMILES |
COC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


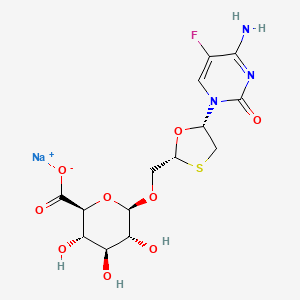
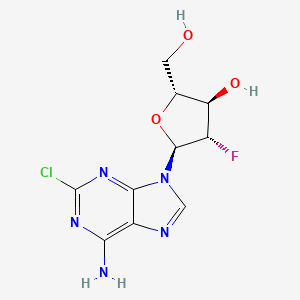
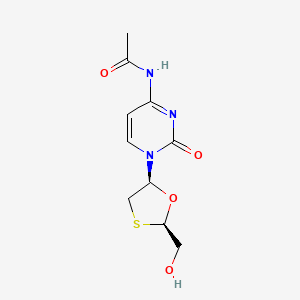
![N-methylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B13849446.png)
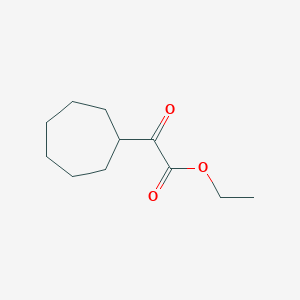
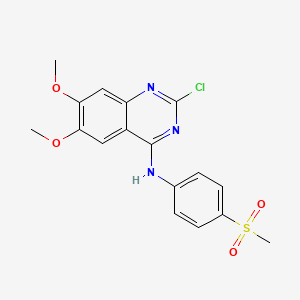
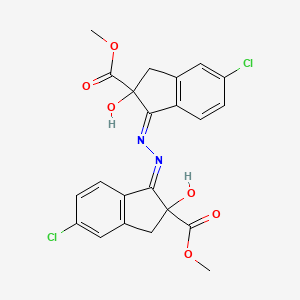
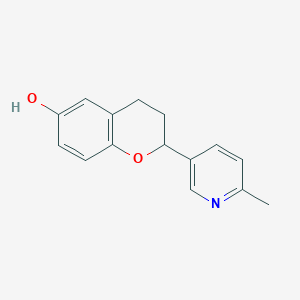
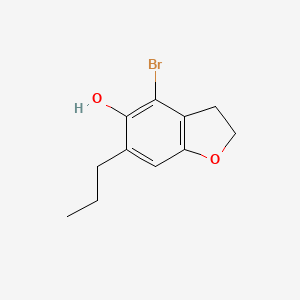
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)

